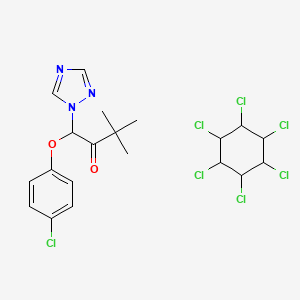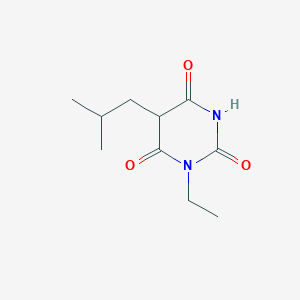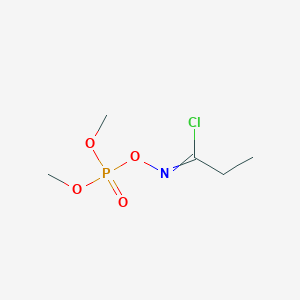![molecular formula C24H19BrO B14328414 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene CAS No. 105950-46-7](/img/structure/B14328414.png)
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene is an organic compound that features a bromine atom attached to a diphenylmethyl group, which is further connected to a methoxynaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene typically involves a multi-step process. One common method includes the bromination of diphenylmethane followed by a Friedel-Crafts alkylation reaction with 4-methoxynaphthalene. The bromination step often uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Electrophilic Aromatic Substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Nitro, Sulfo, and Halo Derivatives: Formed through electrophilic aromatic substitution.
Various Oxidized or Reduced Compounds: Depending on the specific conditions used.
Aplicaciones Científicas De Investigación
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In electrophilic aromatic substitution, the aromatic rings act as electron-rich centers that react with electrophiles to form substituted products .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[Chloro(diphenyl)methyl]-4-methoxynaphthalene
- 1-[Iodo(diphenyl)methyl]-4-methoxynaphthalene
- 1-[Fluoro(diphenyl)methyl]-4-methoxynaphthalene
Uniqueness
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns and may have distinct applications in research and industry .
Propiedades
Número CAS |
105950-46-7 |
|---|---|
Fórmula molecular |
C24H19BrO |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
1-[bromo(diphenyl)methyl]-4-methoxynaphthalene |
InChI |
InChI=1S/C24H19BrO/c1-26-23-17-16-22(20-14-8-9-15-21(20)23)24(25,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17H,1H3 |
Clave InChI |
GPQKCDUCCAKVHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


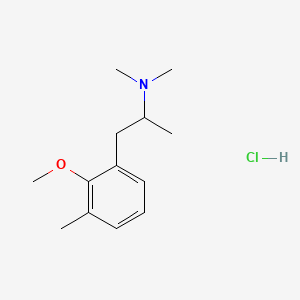
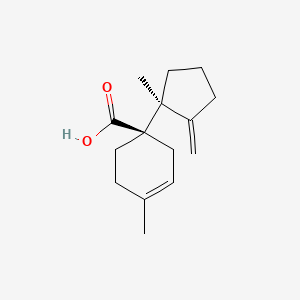

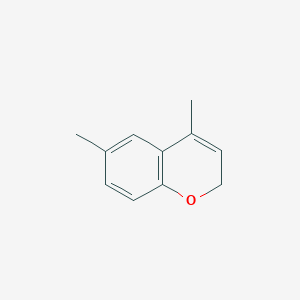
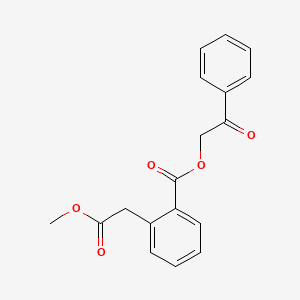
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
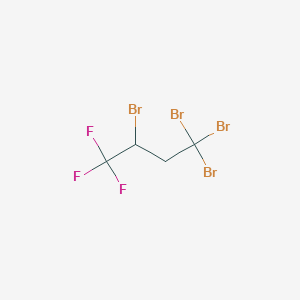
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
